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molecular formula C10H10BrNO B1268650 1-(3-Bromophenyl)pyrrolidin-2-one CAS No. 38348-83-3

1-(3-Bromophenyl)pyrrolidin-2-one

Cat. No. B1268650
M. Wt: 240.1 g/mol
InChI Key: QKSLLUAHJIQQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008298B2

Procedure details

To a flask charged with Cs2CO3 (4.74 g), Copper(I) bromide (99 mg), and ethyl-2-cyclohexanone-carboxylate (248 mg) was added 3 mL of DMSO under an argon atmosphere. 1-bromo-3-iodobenzene (2.0 g) was added followed by a solution of 2-pyrrolidinone (715 mg) in 3 mL of DMSO. The reaction mixture was stirred at rt for 16 h and then heated to 90° C. for 24 h. The mixture was filtered over celite, concentrated and purified by flash chromatography (65:35 hexanes:ethyl acetate) to afford 983 mg of 1-(3-Bromo-phenyl)-pyrrolidin-2-one as a brown solid.
Name
Cs2CO3
Quantity
4.74 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-2-cyclohexanone-carboxylate
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Copper(I) bromide
Quantity
99 mg
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
715 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Cs+].[Cs+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10](I)[CH:9]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20]>CS(C)=O.[Cu]Br>[Br:7][C:8]1[CH:9]=[C:10]([N:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])[CH:11]=[CH:12][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Cs2CO3
Quantity
4.74 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
ethyl-2-cyclohexanone-carboxylate
Quantity
248 mg
Type
reactant
Smiles
Name
Copper(I) bromide
Quantity
99 mg
Type
catalyst
Smiles
[Cu]Br
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Step Three
Name
Quantity
715 mg
Type
reactant
Smiles
N1C(CCC1)=O
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C. for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (65:35 hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 983 mg
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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